N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a combination of piperidine, sulfonyl, thiazole, and benzamide groups
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S3/c1-13-9-11-26(12-10-13)32(28,29)16-5-3-15(4-6-16)21(27)25-22-24-18-8-7-17-19(20(18)31-22)30-14(2)23-17/h3-8,13H,9-12H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZDYRRGLSFXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Sulfonylation: Introduction of the sulfonyl group is usually done using sulfonyl chlorides in the presence of a base.
Thiazole ring formation: This step involves the cyclization of thioamide and α-haloketone precursors.
Benzamide formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride or benzamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base or electrophilic substitution using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide as anticancer agents. Research involving sulfonamide derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives containing similar structural motifs have been synthesized and evaluated for their anticancer properties through various assays, demonstrating significant activity against different cancer cell lines .
Enzyme Inhibition
The compound's sulfonamide moiety is known to exhibit enzyme inhibitory properties. Studies have focused on synthesizing sulfonamide derivatives and evaluating their effectiveness as inhibitors of key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways and neurodegenerative diseases like Alzheimer's disease . The potential of this compound as an enzyme inhibitor could provide therapeutic avenues for treating diabetes and neurodegenerative disorders.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains. The presence of sulfur atoms in its structure is often associated with enhanced antibacterial activity . This aspect opens up possibilities for developing new antibiotics based on this compound or its derivatives.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such computational analyses help in understanding the mechanism of action and optimizing the structure for improved efficacy . The results from these studies can guide further synthesis and modifications to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study synthesized several sulfonamide derivatives based on the structural framework of this compound and evaluated their anticancer properties using MTT assays on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Enzyme Inhibitory Action
In another study focusing on enzyme inhibition, derivatives were tested against α-glucosidase and acetylcholinesterase using spectrophotometric methods to determine their inhibitory constants (IC50). The findings revealed that some compounds showed significant inhibition comparable to standard drugs used for diabetes treatment .
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline
- 4-(4-Methylpiperidin-1-yl)aniline
- N-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Uniqueness
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple sulfur and nitrogen atoms, contributing to its biological activity. The molecular formula is C₁₅H₁₈N₄O₂S₂, with a molecular weight of 366.46 g/mol. Its melting point and solubility characteristics are essential for understanding its bioavailability and pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized to act as an inhibitor of certain enzymes involved in cellular signaling pathways, which can lead to therapeutic effects such as:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:
Antimicrobial Activity
The compound's antimicrobial effectiveness has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving the administration of the compound in combination with standard chemotherapy agents showed enhanced efficacy in reducing tumor size in murine models.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with advanced-stage cancers.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should employ factorial design experiments to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these parameters . Evidence from analogous fused heterocyclic systems (e.g., tetrazolopyrimidines) suggests that microwave-assisted synthesis may reduce reaction times while maintaining stereochemical integrity . Post-synthetic purification via gradient elution chromatography (e.g., using silica gel with ethyl acetate/hexane mixtures) is recommended to isolate high-purity fractions.
Q. What techniques are most reliable for characterizing the compound’s molecular geometry and electronic properties?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, as demonstrated for structurally similar tricyclic systems (mean C–C bond length precision: ±0.005 Å; R-factor: 0.041) . Complement this with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electronic properties like HOMO-LUMO gaps and charge distribution. Solid-state NMR (¹³C CP/MAS) can further validate crystallographic data by correlating chemical shifts with torsional angles .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Adopt a tiered screening approach:
In vitro assays: Prioritize kinase inhibition or antimicrobial activity based on structural analogs (e.g., 1,2,3-dithiazoles show antimicrobial potential) . Use microdilution methods (MIC/MBC) for bacterial/fungal strains.
Selectivity profiling: Compare activity against related targets (e.g., dopamine D3 vs. D2 receptors) using radioligand binding assays .
Cytotoxicity: Validate safety margins in HEK-293 or HepG2 cells via MTT assays.
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., binding affinity vs. activity)?
Methodological Answer: Reconcile contradictions by:
- Multi-scale modeling: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to account for protein flexibility and solvation effects .
- Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, resolving discrepancies arising from static docking models.
- Error analysis: Quantify uncertainties in force field parameters (e.g., AMBER vs. CHARMM) and cross-validate with ab initio methods .
Q. What strategies are recommended for integrating this compound into a broader structure-activity relationship (SAR) study?
Methodological Answer:
- Scaffold diversification: Introduce substituents at the 4-methylpiperidin-1-yl sulfonyl group to modulate lipophilicity (clogP) and hydrogen-bonding capacity .
- 3D-QSAR modeling: Use comparative molecular field analysis (CoMFA) on analogs with reported bioactivity (e.g., phenoxazine derivatives) to identify critical steric/electrostatic regions .
- Data integration: Cross-reference with public databases (PubChem, ChEMBL) to contextualize activity within known chemotypes .
Q. How can researchers design experiments to resolve conflicting crystallographic and spectroscopic data on tautomeric forms?
Methodological Answer:
- Variable-temperature NMR: Monitor proton exchange dynamics (e.g., NH resonances) to detect tautomeric equilibria .
- Neutron diffraction: Resolve hydrogen atom positions with higher precision than X-ray diffraction, if accessible .
- Theoretical validation: Perform DFT-based NMR chemical shift calculations (e.g., using GIAO approximation) to match experimental spectra for each tautomer .
Methodological Design & Theoretical Frameworks
Q. How should theoretical frameworks guide the investigation of this compound’s mechanism of action?
Methodological Answer: Link research to established theories such as:
- Frontier molecular orbital (FMO) theory: Predict reactivity sites via HOMO-LUMO analysis .
- Molecular topology: Map connectivity indices to biological activity using quantitative structure-activity relationship (QSAR) models .
- Pharmacophore models: Align with dopamine receptor antagonism frameworks if targeting neurological pathways .
Q. What experimental designs are optimal for studying metabolic stability in preclinical models?
Methodological Answer:
- In vitro assays: Use liver microsomes (human/rat) with LC-MS/MS quantification to identify major Phase I metabolites .
- Isotope labeling: Synthesize a deuterated analog to trace metabolic pathways via mass shift analysis .
- In silico prediction: Apply ADMET predictors (e.g., SwissADME) to prioritize metabolites for experimental validation .
Data Analysis & Reproducibility
Q. How can machine learning enhance the interpretation of complex spectral datasets (e.g., overlapping NMR peaks)?
Methodological Answer:
Q. What protocols ensure reproducibility in multi-step synthetic routes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
